molecular formula C8H5F3N2O2S2 B2923192 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione CAS No. 1023589-00-5

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione

Cat. No.: B2923192
CAS No.: 1023589-00-5
M. Wt: 282.26
InChI Key: AOPTUROEXGSJLB-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound featuring a 1,2,6-thiadiazine core substituted with a 2-thienyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. This compound is of interest due to the combined effects of the thiophene moiety (which imparts π-conjugation and redox activity) and the -CF₃ group (known for improving metabolic stability and lipophilicity) .

Properties

IUPAC Name

5-thiophen-2-yl-3-(trifluoromethyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S2/c9-8(10,11)7-4-5(6-2-1-3-16-6)12-17(14,15)13-7/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPTUROEXGSJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NS(=O)(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione typically involves the reaction of 2-thienylamine with trifluoromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazines with various functional groups.

Scientific Research Applications

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of thiadiazine derivatives, which are studied for diverse biological activities. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Properties/Activities Synthesis Yield Reference
5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione 1,2,6-thiadiazine-dione 5-(2-thienyl), 3-CF₃ Hypothesized enhanced metabolic stability and receptor affinity Not reported
5-Phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl derivatives 1,3,5-thiadiazine-2-thione Varied aryl/alkyl groups Antimicrobial activity (MIC: 2–16 μg/mL) 41–79%
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles Triazolo-thiadiazole Substituted phenyl groups Antiviral activity (CMV inhibition: 30–50%) Not reported
1,3,4-Oxadiazole-2(3H)-thiones Oxadiazole-thione 2-hydroxyphenyl substituents Antioxidant and antimicrobial potential 60–75%

Key Observations

  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to non-fluorinated analogues like 1,3,5-thiadiazine-2-thiones .
  • Triazolo-thiadiazoles (e.g., ) show antiviral activity but lack the sulfonyl groups critical for the dione’s electronic profile .
  • Biological Activity :
    • Thiadiazine-2-thiones () demonstrate broad-spectrum antimicrobial activity, suggesting that the dione derivative could be repurposed for similar applications with improved pharmacokinetics .
    • Oxadiazole-thiones () highlight the role of sulfur in redox-mediated biological interactions, a feature shared with the thienyl group in the target compound .

Biological Activity

5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3N3SC_7H_4F_3N_3S. It features a thiadiazine ring substituted with a thienyl group and a trifluoromethyl group, which may influence its biological properties significantly.

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit notable antimicrobial properties. A study synthesized various thiadiazine derivatives and evaluated their antibacterial activity against several strains of bacteria. The results showed that compounds containing the thiadiazine moiety had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. A recent study highlighted the efficacy of thiadiazole derivatives against various viruses. Specifically, derivatives similar to this compound showed promising results in inhibiting viral replication in vitro. The EC50 values for some related compounds were reported to be in the low micromolar range .

Table 2: Antiviral Efficacy of Thiadiazole Derivatives

CompoundVirus TypeEC50 (μM)
Related Thiadiazole DerivativeHIV-13.98
Related Thiadiazole DerivativeHCV0.35

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. In particular, it was found to inhibit carboxylesterase activity selectively. This property suggests its potential application in treating conditions where carboxylesterase plays a critical role .

Case Studies

One prominent study focused on the synthesis and biological evaluation of a series of thiadiazole derivatives that included this compound. The researchers assessed the compounds for their antimicrobial and antiviral activities through both in vitro assays and molecular docking studies. The findings indicated that modifications to the thiadiazine structure could enhance biological activity significantly .

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